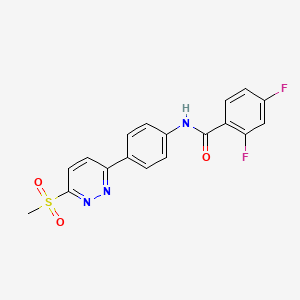

2,4-二氟-N-(4-(6-(甲磺基)吡啶-3-基)苯基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 2,4-difluoro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide is a chemical entity that appears to be related to a class of compounds with potential biological activity. While the specific compound is not directly described in the provided papers, the related structures suggest that it may have similar properties and potential uses in various fields such as medicinal chemistry or agriculture.

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions. For instance, the synthesis of 2-Chloro-N-{2-fluoro-5-[N-(phenylsulfonyl)phenylsulfonamido]phenyl}benzamide involves chlorination, aminolysis, and other steps as detailed in the crystal structure determination by X-ray single-crystal diffraction . Similarly, the synthesis of 2-[(pyridine-4-yl)methylamino]-N-[4-(trifluoromethyl)phenyl]benzamide is achieved through a five-step process including chlorination, aminolysis, reduction, and condensation, with an overall yield of 54.5% . These methods could potentially be adapted for the synthesis of 2,4-difluoro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide.

Molecular Structure Analysis

The molecular structure of compounds similar to 2,4-difluoro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide is characterized using techniques such as X-ray single-crystal diffraction. For example, the related compound 2-Chloro-N-{2-fluoro-5-[N-(phenylsulfonyl)phenylsulfonamido]phenyl}benzamide has a monoclinic crystal structure with specific cell parameters . These structural details are crucial for understanding the molecular interactions and potential biological activity of the compounds.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds indicate that the functional groups present in these molecules, such as the sulfonyl and amide groups, play a significant role in their reactivity. The synthesis processes described in the papers involve reactions that are typical in the formation of amide bonds and the introduction of sulfonyl groups . These reactions are likely to be relevant for the synthesis and reactivity of 2,4-difluoro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide as well.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are often inferred from their molecular structure and the nature of their constituent atoms and functional groups. The crystal structure and density of a related compound have been reported, providing insights into its solid-state properties . The synthesis paper also mentions practical aspects such as mild conditions and good yield, which are important for the scalability and application of the synthetic process . These properties are essential for understanding the behavior of the compounds in different environments and their suitability for various applications.

科学研究应用

合成和药物化学

- 用于癌症成像的PET试剂合成:Wang、Gao、Miller和Zheng(2013年)合成了一种与2,4-二氟-N-(4-(6-(甲磺基)吡啶-3-基)苯基)苯甲酰胺密切相关的化合物,用作潜在的PET(正电子发射断层扫描)成像试剂。这项研究突出了该化合物在医学诊断中的潜在应用(Wang, Gao, Miller, & Zheng, 2013)。

药理学和药物开发

- 心力衰竭药物的开发:Wang、Dong、Wang、Xiang、Chen和Qu(2008年)的研究中,与所讨论的化合物在结构上相似的吡啶酮衍生物被研究为心力衰竭药物,显示出明显的改善心脏功能的效果(Wang, Dong, Wang, Xiang, Chen, & Qu, 2008)。

化学合成和分析

创新化学合成:Coppo和Fawzi(1998年)对与2,4-二氟-N-(4-(6-(甲磺基)吡啶-3-基)苯基)苯甲酰胺在结构上相关的化合物的研究涉及创新的合成过程,这可能对该化合物的合成具有影响(Coppo & Fawzi, 1998)。

相关物质的毛细管电泳:Ye、Huang、Li、Xiang和Xu(2012年)关于相关化合物的毛细管电泳工作为分析2,4-二氟-N-(4-(6-(甲磺基)吡啶-3-基)苯基)苯甲酰胺及其类似物提供了方法论框架(Ye, Huang, Li, Xiang, & Xu, 2012)。

苯甲酰胺衍生物的合成:Mohammed、Ahmed和Abachi(2016年)合成了嘧啶衍生物,这可能有助于制备和分析类似于2,4-二氟-N-(4-(6-(甲磺基)吡啶-3-基)苯基)苯甲酰胺的苯甲酰胺化合物的方法(Mohammed, Ahmed, & Abachi, 2016)。

作用机制

Target of Action

It’s known that pyridazinone derivatives, which this compound is a part of, have been associated with a broad spectrum of pharmacological activities .

Mode of Action

It’s worth noting that pyridazinone derivatives have been found to interact with various biological targets, leading to a range of pharmacological effects .

Biochemical Pathways

Pyridazinone derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The solubility profile of similar compounds suggests that they may have good bioavailability .

Result of Action

Given the broad range of activities associated with pyridazinone derivatives, it’s likely that this compound could have multiple effects at the molecular and cellular level .

属性

IUPAC Name |

2,4-difluoro-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F2N3O3S/c1-27(25,26)17-9-8-16(22-23-17)11-2-5-13(6-3-11)21-18(24)14-7-4-12(19)10-15(14)20/h2-10H,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXBBDOOUYUQJOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F2N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3'-Nitro[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B2508745.png)

![5-[(2-Fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2508748.png)

![(2,6-Dimethylmorpholino)(6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methanone](/img/structure/B2508753.png)

![6-(4-benzylpiperidin-1-yl)-N-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2508754.png)

![2-(4-Fluorophenyl)-3-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]imidazo[1,2-a]pyridine](/img/structure/B2508762.png)

![2-(3,4-dimethylphenyl)-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2508766.png)

![N-[[4-(3-Morpholin-4-ylsulfonylpiperidine-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2508768.png)